molecular formula C18H21NO2S2 B2978203 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one CAS No. 1795303-53-5

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one

Cat. No. B2978203
CAS RN: 1795303-53-5
M. Wt: 347.49
InChI Key: IGHJXANGSWDLDY-UHFFFAOYSA-N
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Description

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiazepane derivative that has been synthesized using various methods. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively in laboratory experiments.

Scientific Research Applications

Catalytic Synthesis and Organic Reactions

Compounds featuring furan and thiazepane rings have been studied for their roles in catalytic synthesis. For instance, furan-2-yl(phenyl)methanol derivatives undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol in the presence of In(OTf)3, leading to the formation of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, respectively, with high selectivity and good yields. This methodology highlights the efficiency of using furan and thiazepane derivatives in organic synthesis, providing a route to synthesize complex heterocyclic structures with potential utility in drug development and materials science (B. Reddy et al., 2012).

Dye-Sensitized Solar Cells (DSSCs)

Phenothiazine derivatives, including those with furan linkers, have been utilized in the construction of dye-sensitized solar cells (DSSCs). Specifically, a compound featuring a furan conjugated linker demonstrated a significant improvement in solar energy-to-electricity conversion efficiency, underscoring the potential of furan-based compounds in renewable energy technologies (Se Hun Kim et al., 2011).

Material Science and Fluorescent Materials

In the quest for red fluorescent materials useful in OLED devices, derivatives of 1,2,5-oxadiazolo[3,4-c]pyridines with thiophene, furan, and benzothiophene rings have been synthesized. These compounds emit fluorescence of orange to red color in both solution and solid state, indicating their potential as dopant emitters in OLED technology for display and lighting applications (Hideki Gorohmaru et al., 2002).

Pharmacological Applications

While excluding specific details on drug use, dosage, and side effects as per your request, it is worth mentioning that structurally related compounds to "1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one" have been explored for their potential in medicinal chemistry, including the design and synthesis of molecules with antinociceptive and anti-inflammatory properties. These studies underscore the versatility of furan and thiazepane derivatives in the development of new therapeutic agents (T. Selvam et al., 2012).

properties

IUPAC Name

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S2/c20-18(9-13-22-15-5-2-1-3-6-15)19-10-8-17(23-14-11-19)16-7-4-12-21-16/h1-7,12,17H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHJXANGSWDLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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